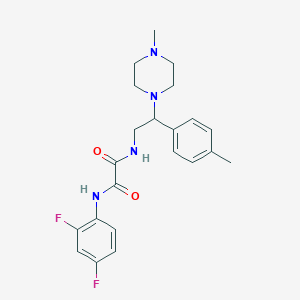

![molecular formula C9H7ClN2O4S B2557048 Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate CAS No. 2126161-95-1](/img/structure/B2557048.png)

Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 2126161-95-1 . It has a molecular weight of 274.68 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, which is a significant structural component of this compound, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7ClN2O4S/c1-16-9(13)6-2-3-7-8(17(10,14)15)11-5-12(7)4-6/h2-5H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, imidazo[1,5-a]pyridine, a significant structural component of this compound, can be accessed through a variety of transformations including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Imidazo[1,5-a]pyridines, closely related to Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate, are synthesized using various methods, including a one-pot synthesis starting from a carboxylic acid and 2-methylaminopyridines. This method allows the introduction of various substituents at the 1- and 3-positions (Crawforth & Paoletti, 2009).

Applications in Fluorescent Probes

- Novel imidazo[1,2-a]pyridine derivatives, such as 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, are synthesized and demonstrated to be efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Synthesis of Other Derivatives

- A variety of imidazo[1,2-a]pyridine derivatives are synthesized using different methods. These derivatives include isomeric imidazo[1,2-alpha]pyridines, 3-substituted imidazo[1,2-a]pyridines, and imidazo[4,5-b]pyridinones. The methods involve reactions like cyclization of aminopyridines, annelation with active methylene compounds, and reaction with 2-aminopyridines (Bochis et al., 1981; Tennant et al., 1999; Yıldırım et al., 2005).

Potential Therapeutic Applications

- The imidazo[1,2-a]pyridine scaffold, which is structurally related to this compound, is recognized as a "drug prejudice" scaffold with broad applications in medicinal chemistry. Derivatives of this scaffold have shown potential in anticancer, antimicrobial, antiviral, and antidiabetic therapies (Deep et al., 2016).

Novel Fluorescent Organic Compounds

- Research on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, closely related to this compound, has led to the synthesis of novel fluorescent organic compounds. These studies explore the effects of various substituents on the fluorescent properties of these compounds (Tomoda et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 1-chlorosulfonylimidazo[1,5-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O4S/c1-16-9(13)6-2-3-7-8(17(10,14)15)11-5-12(7)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYYQZUYCCAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=NC(=C2C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

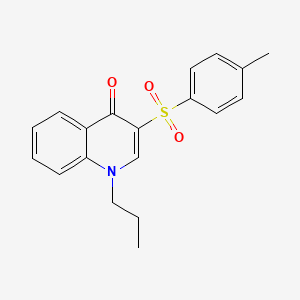

![6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2556966.png)

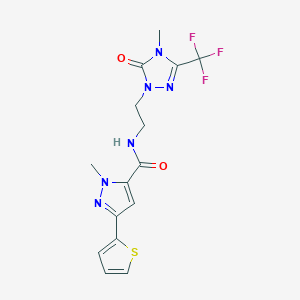

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)

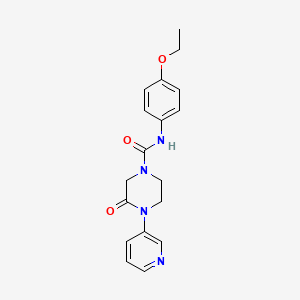

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)

![4-[(3-Chlorophenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2556972.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((3-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556977.png)

![1-(2-Furoyl)-4-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2556979.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2556980.png)

![1-(4-Fluorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2556987.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)